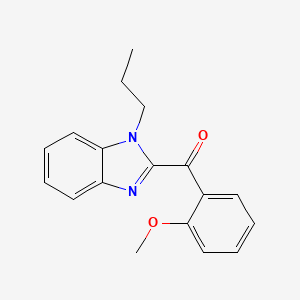

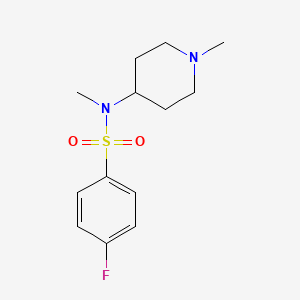

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of benzenesulfonamide derivatives, including compounds similar to 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, often involves the introduction of fluorine atoms to increase selectivity and potency in biological applications. For instance, Hashimoto et al. (2002) discussed the synthesis of 4-(4-cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamide derivatives, noting the significant role of fluorine in enhancing COX-2 inhibitor potency (Hashimoto et al., 2002).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide derivatives can vary depending on the substituents attached to the benzene ring. Rodrigues et al. (2015) explored the crystal structures of related compounds, highlighting the importance of molecular interactions in determining the overall architecture of these molecules (Rodrigues et al., 2015).

Chemical Reactions and Properties

Benzenesulfonamides, including fluorine-substituted derivatives, are known for their ability to undergo various chemical reactions, contributing to their biological activity. The introduction of fluorine often enhances these properties, as demonstrated in studies such as those by Röver et al. (1997) (Röver et al., 1997) and Toyokuni et al. (2005) (Toyokuni et al., 2005).

Physical Properties Analysis

The physical properties of 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide and similar compounds are influenced by their molecular structure. For instance, the crystal structures of N-(4-fluorophenyl)-4-methoxybenzenesulfonamide, as examined by Suchetan et al. (2015), reveal insights into their physical form and stability (Suchetan et al., 2015).

Chemical Properties Analysis

The chemical properties of benzenesulfonamide derivatives, including their reactivity and interaction with biological molecules, are central to their potential applications. For example, the work by Yasui et al. (2011) on N-fluoro-benzenesulfonimides highlights the impact of structural modifications on chemical behavior (Yasui et al., 2011).

Wissenschaftliche Forschungsanwendungen

Enzyme Inhibition and Selectivity Enhancement

A study by Hashimoto et al. (2002) focused on derivatives of 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide for their ability to inhibit cyclooxygenase-2 (COX-2) and cyclooxygenase-1 (COX-1) enzymes. The introduction of a fluorine atom in these compounds preserved COX-2 potency and significantly increased COX1/COX-2 selectivity. This research led to the identification of a potent, highly selective, and orally active COX-2 inhibitor, JTE-522, for the treatment of rheumatoid arthritis, osteoarthritis, and acute pain (Hiromasa Hashimoto et al., 2002).

Carbonic Anhydrase Inhibition

Gul et al. (2016) synthesized 4-(2-substituted hydrazinyl)benzenesulfonamides, demonstrating potent inhibitory effects against human carbonic anhydrase I and II isoenzymes. This study showcases the utility of sulfonamide derivatives, including those structurally related to 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide, in designing inhibitors for specific enzymes (H. Gul et al., 2016).

Crystal Structure Analysis

Research by Rodrigues et al. (2015) on N-(4-fluorophenyl)-4-methoxybenzenesulfonamide examined its crystal structure to understand the impact of fluorine substitution on molecular architecture. This analysis aids in the comprehension of how minor alterations in chemical structure can significantly influence the physical properties and potential application of these compounds in scientific research (V. Z. Rodrigues et al., 2015).

Photodynamic Therapy Applications

A study by Pişkin et al. (2020) involved the synthesis of zinc phthalocyanine derivatives substituted with benzenesulfonamide groups for photodynamic therapy. The novel compounds showed excellent photophysical and photochemical properties, highlighting the potential of 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide derivatives in cancer treatment (M. Pişkin et al., 2020).

Enantioselective Fluorination

Yasui et al. (2011) introduced N-fluoro-(3,5-di-tert-butyl-4-methoxy)benzenesulfonimide as an electrophilic fluorinating agent, showcasing how the fluorination of sulfonamide derivatives can enhance the enantioselectivity of products. This research suggests potential pathways for synthesizing enantioselectively fluorinated compounds using 4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide as a starting point (H. Yasui et al., 2011).

Eigenschaften

IUPAC Name |

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19FN2O2S/c1-15-9-7-12(8-10-15)16(2)19(17,18)13-5-3-11(14)4-6-13/h3-6,12H,7-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIQOIQMOXNLQX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(CC1)N(C)S(=O)(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19FN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-methyl-N-(1-methylpiperidin-4-yl)benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-{2-[4-(2-furoyl)-1,4-diazepan-1-yl]-2-oxoethyl}-1,3-dimethyl-2,4-imidazolidinedione](/img/structure/B5548327.png)

![5-(2-furyl)-4-[(2-methylbenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5548338.png)

![3-{[4-(3-methoxyphenyl)-2-methyl-5-oxo-1-piperazinyl]carbonyl}-2(1H)-quinoxalinone](/img/structure/B5548365.png)

![2-{[(4-methoxyphenyl)sulfonyl]amino}benzamide](/img/structure/B5548387.png)

![2-[(5-ethyl-4H-1,2,4-triazol-3-yl)thio]-1-(1H-indol-3-yl)ethanone](/img/structure/B5548396.png)

![2-[1-(2-chloro-6-fluorobenzyl)-1H-imidazol-2-yl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5548401.png)

![4-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-6-[4-(1-naphthoyl)-1-piperazinyl]pyrimidine](/img/structure/B5548402.png)